molecular formula C16H21IN2O3 B6620780 Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate

Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate

Cat. No.: B6620780
M. Wt: 416.25 g/mol
InChI Key: RMLVMTGJFMJCMX-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperidine ring substituted with an ethyl ester group and an anilino group bearing an iodine atom, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification, where the piperidine derivative reacts with ethyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Anilino Group: The anilino group is attached through a nucleophilic substitution reaction, where the piperidine ester reacts with 4-iodoaniline under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a suitable reagent to introduce the oxoethyl group, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The iodine atom in the anilino group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate or primary amines in polar aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development, particularly in cancer research where iodine-containing compounds are known for their radiotherapeutic properties.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its versatile functional groups. It may also find applications in the development of new agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets through halogen bonding, while the piperidine ring and ester group can enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: Lacks the anilino and iodine groups, making it less versatile for certain applications.

    4-Iodoaniline:

    N-(4-Iodophenyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of an ester, which can alter its reactivity and biological properties.

Uniqueness

Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the iodine atom enhances its potential for biological applications, while the piperidine ring and ester group offer versatility in chemical synthesis.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O3/c1-2-22-16(21)12-7-9-19(10-8-12)11-15(20)18-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLVMTGJFMJCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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